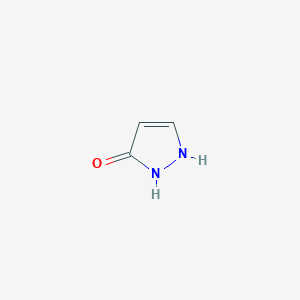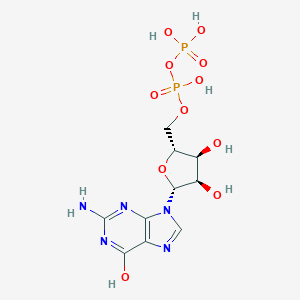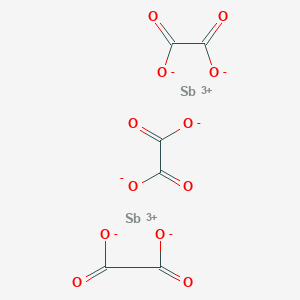
Acétate de méthyle (phénylthio)
Vue d'ensemble
Description
Methyl (phenylthio)acetate (MPA) is a thioester compound that is widely used in scientific research. It is a colorless liquid with a strong, pleasant odor and is also known as methyl phenylthioacetate or methylthiobutyrate. MPA has been used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
Analyse complète des applications de l'acétate de méthyle (phénylthio)
L'acétate de méthyle (phénylthio) est un composé chimique polyvalent ayant une variété d'applications dans la recherche scientifique. Voici une analyse détaillée de six applications uniques, chacune présentée dans une section distincte avec un contenu riche et informatif.
Fluoruration électrochimique
Fluoruration électrochimique : est un processus où l'acétate de méthyle (phénylthio) est utilisé pour introduire des atomes de fluor dans des molécules organiques . Cette méthode implique une oxydation anodique potentiostatique dans une cellule non divisée contenant du fluorure de tétrabutylammonium (TBAF) et de l'acide triflique. Le processus est significatif pour la formation de l'acétate de méthyle 2-fluoro-2-(phénylthio) monofluoré, qui est vérifié par spectrométrie de masse en chromatographie en phase gazeuse (GC-MS) et spectroscopie de résonance magnétique nucléaire (RMN) .
Radiofluorination pour l'imagerie
En médecine nucléaire, l'acétate de méthyle (phénylthio) est utilisé pour la radiofluorination de composés, en particulier dans la synthèse de l'acétate de méthyle 2-[18F]fluoro-2-(phénothio) . Ce composé est précieux pour l'imagerie par tomographie par émission de positons (TEP), qui est un outil de diagnostic puissant dans la recherche médicale et le diagnostic .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl (phenylthio)acetate is a small molecule that interacts with various targets. One of the primary targets of this compound is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a secondary amino acid .
Mode of Action
It is known to undergo electrochemical fluorination, a process that involves interaction with tetrabutylammonium fluoride (tbaf) . This process is performed under potentiostatic anodic oxidation in an acetonitrile environment containing TBAF and triflic acid .
Biochemical Pathways
It is known to be involved in methyl-based methanogenesis, a process that is a dominant source of methane emissions in certain conditions . This process involves various biochemical pathways and genes .
Pharmacokinetics
It is known that the compound undergoes electrochemical fluorination, which could potentially impact its bioavailability .
Result of Action
The result of the action of Methyl (phenylthio)acetate is the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This is verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) Spectroscopy .
Action Environment
The action of Methyl (phenylthio)acetate is influenced by several environmental factors. For instance, the efficiency of its fluorination is affected by parameters such as oxidation potential, time, temperature, sonication, TBAF concentration, and triflic acid concentration . The ratio of triflic acid to TBAF concentration plays a key role in the fluorination efficiency .
Analyse Biochimique
Biochemical Properties
Methyl (phenylthio)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation-reduction processes. For instance, it has been studied for its electrochemical fluorination using tetrabutylammonium fluoride (TBAF), where it undergoes potentiostatic anodic oxidation . This interaction highlights its potential role in modifying biochemical pathways through redox reactions.
Cellular Effects
Methyl (phenylthio)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can be fluorinated to form methyl 2-fluoro-2-(phenylthio)acetate, which can be verified by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . This modification can impact cellular functions by altering the chemical environment within cells, potentially affecting signaling pathways and metabolic processes.
Molecular Mechanism
The molecular mechanism of methyl (phenylthio)acetate involves its interaction with biomolecules at the molecular level. It can undergo binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with TBAF results in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . This process involves the transfer of electrons and the formation of new chemical bonds, which can influence gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (phenylthio)acetate can change over time. Its stability and degradation are important factors to consider. Studies have shown that under optimal conditions, a 30-minute electrolysis can result in a 44% yield of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate
Metabolic Pathways
Methyl (phenylthio)acetate is involved in various metabolic pathways, including those related to its oxidation and fluorination. The compound can interact with enzymes and cofactors that facilitate these metabolic processes. For example, its interaction with TBAF and triflic acid in electrochemical fluorination highlights its role in modifying metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
methyl 2-phenylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSXQQODXYRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169395 | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17277-58-6 | |
| Record name | Methyl 2-(phenylthio)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17277-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017277586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (phenylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Phenylthio)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)


![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)










